
Xylose-d1-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-d1-3: is a deuterium-labeled derivative of xylose, a naturally occurring five-carbon sugar (aldopentose). Xylose is commonly found in the hemicellulose component of plant cell walls and is a significant sugar in lignocellulosic biomass. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Xylose-d1-3 involves the incorporation of deuterium into the xylose molecule. This can be achieved through catalytic hydrogenation of xylose in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified through various chromatographic techniques to ensure high isotopic purity and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions: Xylose-d1-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield xylitol-d1-3, a deuterium-labeled sugar alcohol.
Isomerization: this compound can be isomerized to form xylulose-d1-3, a ketose sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst such as Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products:
Oxidation: Xylonic acid-d1-3
Reduction: Xylitol-d1-3
Isomerization: Xylulose-d1-3
Wissenschaftliche Forschungsanwendungen
Xylose-d1-3 has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolic pathways of xylose in various organisms.
Isotope Labeling: Employed in isotope labeling experiments to investigate the fate of xylose in biological systems.
Biotechnology: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Medical Research: Used in diagnostic tests to assess intestinal absorption and metabolic disorders.
Wirkmechanismus
The mechanism of action of Xylose-d1-3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its conversion and utilization in different biochemical processes. Key molecular targets include xylose isomerase, which converts xylose to xylulose, and xylose reductase, which reduces xylose to xylitol.
Vergleich Mit ähnlichen Verbindungen
Xylose: The non-deuterated form of Xylose-d1-3.
Xylulose: An isomer of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom acts as a stable isotope tracer, allowing for precise tracking of the compound in metabolic studies. This makes this compound particularly valuable in experiments where understanding the detailed metabolic fate of xylose is crucial.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-LAVUIIQTSA-N |
Isomerische SMILES |
[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


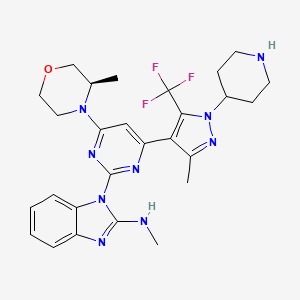
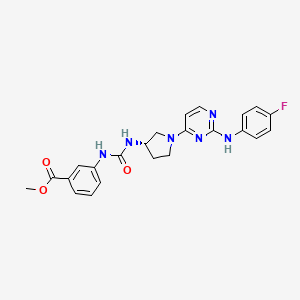

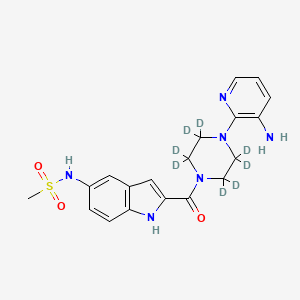
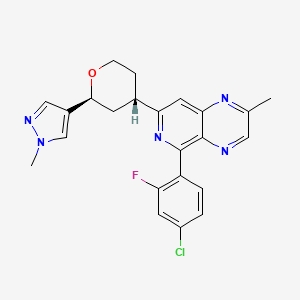
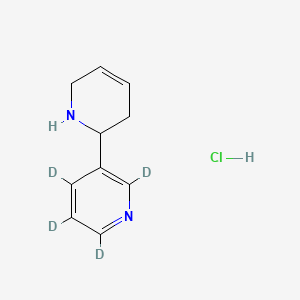
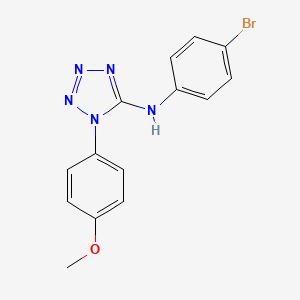
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
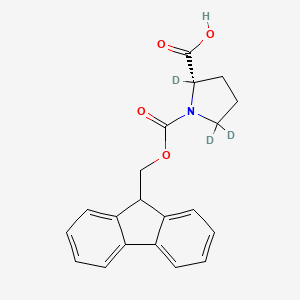
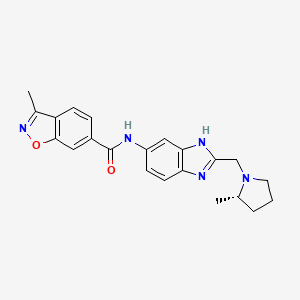
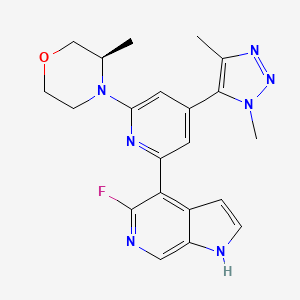
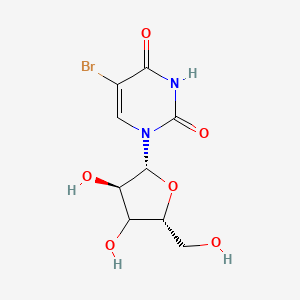

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
